molecular formula C7H6Br2 B1294787 2,6-Dibromotoluene CAS No. 69321-60-4

2,6-Dibromotoluene

Cat. No.: B1294787
CAS No.: 69321-60-4
M. Wt: 249.93 g/mol
InChI Key: OCSKCBIGEMSDIS-UHFFFAOYSA-N
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Description

2,6-Dibromotoluene is an organic compound with the molecular formula C₇H₆Br₂. It is a derivative of toluene, where two bromine atoms are substituted at the 2nd and 6th positions of the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Dibromotoluene can be synthesized through the bromination of toluene. The process involves the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction typically occurs at room temperature, and the product is purified through distillation or recrystallization .

Industrial Production Methods: In industrial settings, this compound is produced by the bromination of 2,6-dimethylphenol or 2,6-dimethylbenzyl alcohol, followed by acid-catalyzed dehydration. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dibromotoluene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution: Formation of compounds like 2,6-dimethyltoluene.

    Oxidation: Formation of 2,6-dibromobenzoic acid or 2,6-dibromobenzaldehyde.

    Reduction: Formation of toluene derivatives.

Scientific Research Applications

2,6-Dibromotoluene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme interactions and as a substrate in biochemical assays.

    Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Applied in the production of dyes, agrochemicals, and polymers

Mechanism of Action

The mechanism of action of 2,6-Dibromotoluene involves its interaction with specific molecular targets. In biochemical assays, it acts as a substrate for enzymes, facilitating the study of enzyme kinetics and inhibition. The bromine atoms in the compound can participate in halogen bonding, influencing its reactivity and interaction with other molecules .

Comparison with Similar Compounds

  • 2,4-Dibromotoluene
  • 2,5-Dibromotoluene
  • 3,5-Dibromotoluene

Comparison: 2,6-Dibromotoluene is unique due to the specific positioning of the bromine atoms, which influences its reactivity and the types of reactions it undergoes. Compared to its isomers, this compound exhibits distinct chemical properties and reactivity patterns, making it suitable for specific applications in organic synthesis and industrial processes .

Properties

IUPAC Name

1,3-dibromo-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br2/c1-5-6(8)3-2-4-7(5)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCSKCBIGEMSDIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50219382
Record name 2,6-Dibromotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50219382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69321-60-4
Record name 2,6-Dibromotoluene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069321604
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Dibromotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50219382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 69321-60-4
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Synthesis routes and methods

Procedure details

A solution of (3,5-dibromo-4-methylphenyl)amine dissolved in water (80 mL) and concentrated HCl (7.5 mL) stirring for 20 min, then the mixture was cooled to 0˜5° C., and the solution of NaNO2 (3.4 g/30 mL H2O) was added. The reaction mixture was stirred for 2 h at 0˜5° C., then the suspension was added to hypophosphorous acid solution (50%, 27.9 g), which was cooled to 0° C. The mixture was stirred at room temperature overnight. Then it was extracted with CH2Cl2 (100 mL×2) and the combined organic layers were washed with brine (30 mL) and dried over Na2SO4. After silica column chromatography, (eluted with petroleum ether), 3.57 g product was obtained, as colorless liquid. 1H NMR (400 MHz, CDCl3): δ 2.57 (s, 3 H), 6.89 (t, J=8.0 Hz, 1 H), 7.50 (d, J=8.0 Hz, 2 H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
7.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three
Quantity
27.9 g
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does partial deuteration of the methyl group in 2,6-Dibromotoluene affect its low-temperature behavior compared to the non-deuterated molecule?

A1: The research demonstrates that partially deuterated this compound (specifically C6H3Br2-CH2D and C6H3Br2-CHD2) exhibits distinct behavior at low temperatures compared to its non-deuterated counterpart. While the non-deuterated molecule doesn't show a phase transition in the studied temperature range, both partially deuterated versions display Schottky heat capacities with three energy levels below 40 K []. This suggests that the symmetry breaking caused by deuteration leads to distinct orientational ordering of the methyl group. Furthermore, the specific energy level spacing differs between the two partially deuterated versions, implying a dependence on the number and position of deuterium atoms. This highlights the sensitivity of methyl group rotation to even subtle isotopic substitutions.

Q2: What is the proposed orientation of the methyl group in this compound at low temperatures based on the research findings?

A2: The combination of calorimetric and infrared spectroscopic data suggests that the methyl group in this compound adopts a specific orientation at low temperatures. The research proposes that one proton of the methyl group sits close to the plane of the molecule, while the other two point above and below the plane []. This contrasts with the low-temperature orientation observed in 2,6-Dichlorotoluene, where all protons point out of the molecular plane. This difference highlights the influence of the molecular frame and its substituents on the preferred methyl group orientation.

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